molecular formula C6H8N4O3 B11804544 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11804544
M. Wt: 184.15 g/mol
InChI Key: NSMRNXKCSHRBSA-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole ring substituted with a nitro group at the 4-position and a methyl group at the 5-position. The acetamide moiety is attached to the pyrazole via a methylene bridge.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-8-9(4)3-6(7)11/h2H,3H2,1H3,(H2,7,11)

InChI Key

NSMRNXKCSHRBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature . The general reaction scheme is as follows:

  • Dissolve 5-methyl-4-nitro-1H-pyrazole and triethylamine in dichloromethane.
  • Add chloroacetyl chloride dropwise while maintaining the temperature with an ice-water bath.
  • Stir the reaction mixture for a specified time to complete the reaction.
  • Isolate the product by filtration and purify it using standard techniques like recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment for mixing, temperature control, and purification.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, it can inhibit their activity, which is crucial in the progression of certain cancers like prostate cancer . The compound’s structure allows it to fit into the receptor’s binding site, blocking the natural ligand and preventing receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Phenoxyacetamide Derivatives
  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Features a phenoxy group and a triazole ring. Unlike 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide, WH7 lacks a pyrazole ring but retains the acetamide backbone. Its herbicidal activity is linked to auxin-like signaling, suggesting that pyrazole substitution may alter target specificity .
  • Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Contains a dichlorophenoxy group and a pyridine ring. The nitro group in 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide may confer distinct electronic properties compared to the chloro substituents in compound 533, influencing solubility or receptor binding .
Benzothiazole Acetamides
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Reported in a European patent, this compound substitutes the pyrazole with a benzothiazole ring. The trifluoromethyl group enhances lipophilicity, whereas the nitro group in the pyrazole derivative may increase polarity or reactivity .
Pyrazole-Based Analogues
  • The nitro group in 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide could mimic electron-withdrawing effects seen in chlorinated analogues .

Physicochemical and Functional Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetamide Pyrazole (5-Me, 4-NO₂), acetamide C₆H₈N₄O₃ 184.15 (calculated) Not reported
WH7 Phenoxy (4-Cl, 2-Me), triazole C₁₁H₁₁ClN₄O₂ 282.68 Herbicidal (auxin agonist)
Compound 533 Dichlorophenoxy, pyridine C₁₄H₁₂Cl₂N₂O₂ 313.16 Growth regulation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl C₁₆H₁₂F₃N₂OS 344.34 Antifungal/antimicrobial

Key Observations :

  • Steric Considerations: The pyrazole ring’s compact structure contrasts with bulkier benzothiazole or phenoxy groups, suggesting differences in membrane permeability or enzyme active-site interactions.

Biological Activity

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is characterized by a pyrazole ring substituted with a methyl and nitro group, along with an acetamide functional group. These structural features contribute to its biological activity.

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves several pathways:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, modulating signaling pathways that affect cellular functions.
  • Cellular Processes : The compound impacts cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

The compound has shown significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds like 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

A notable study evaluated the efficacy of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent.

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